molecular formula C16H15N5O2 B2869431 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1421474-04-5

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2869431
CAS No.: 1421474-04-5
M. Wt: 309.329
InChI Key: GBUKGASOSBTVRP-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.329. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for Imaging

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide belongs to a class of compounds with potential applications in radiolabeling and imaging. A study by Dollé et al. (2008) on the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, involves compounds within the same structural family. These compounds are synthesized and labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating the utility of such molecules in the development of diagnostic tools for neurological disorders (Dollé et al., 2008).

Melatonin Receptor Ligands

El Kazzouli et al. (2011) designed and synthesized a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands, demonstrating the potential of this chemical framework in the development of therapeutic agents targeting the melatonin receptor. This indicates that compounds structurally related to this compound could be explored for their effects on melatonin receptors, offering insights into sleep regulation and circadian rhythm disorders (El Kazzouli et al., 2011).

Anticancer Activity

Al-Sanea et al. (2020) investigated the anticancer activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, highlighting the relevance of this chemical scaffold in the search for new anticancer agents. The study found that one compound exhibited significant cancer cell growth inhibition against various cancer cell lines, suggesting that derivatives of this compound could have potential applications in cancer therapy (Al-Sanea et al., 2020).

Antiulcer Agents

Katsura et al. (1992) synthesized a series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives and tested them for histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. Some derivatives were found to have good pharmacological activities, indicating the potential of imidazo[1,2-a]pyridine derivatives, closely related to this compound, as novel classes of antiulcer agents (Katsura et al., 1992).

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-14-4-2-12(3-5-14)8-15(22)20-13-9-18-16(19-10-13)21-7-6-17-11-21/h2-7,9-11H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUKGASOSBTVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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